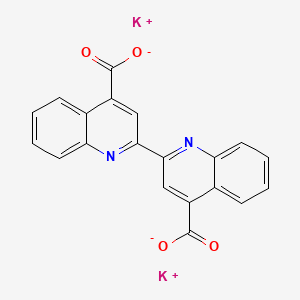

Dipotassium-bis-(2,2'-Bichinolin-4-carboxylat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt is a useful research compound. Its molecular formula is C20H12KN2O4 and its molecular weight is 383.4 g/mol. The purity is usually 95%.

The exact mass of the compound [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteinquantifizierungs-Assay

Die Verbindung wird häufig im Bichinchoninsäure-(BCA)-Assay verwendet, der den Gesamtproteingehalt in einer Lösung bestimmt. Sie detektiert die Anwesenheit von Kupfer(I)-Ionen durch eine kolorimetrische Reaktion, die zu einer violetten Färbung über eine Biuret-Reaktion führt .

Bestimmung von Cellulose-Reduzierenden Enden

Sie wurde zur Bestimmung der Menge an Cellulose-Reduzierenden Enden verwendet, gemessen in Mikromol pro Gramm Cellulose. Diese Anwendung ist für die Untersuchung der Cellulose-Struktur und ihrer enzymatischen Degradation von Bedeutung .

Ligand in Aeroben Oxidationsreaktionen

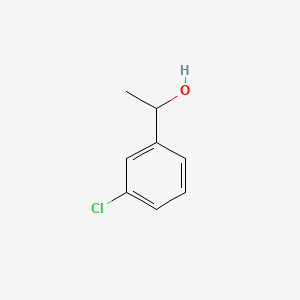

Die Verbindung dient als Ligand bei der aeroben Oxidation von Alkoholen (primären, sekundären und benzylischen), wenn sie mit Palladiumkatalysatoren verwendet wird. Dies ist eine wichtige Reaktion in der organischen Synthese zur Herstellung verschiedener chemischer Produkte .

Synthese und Charakterisierung von Kupferkomplexen

Forscher haben Kupfer(I)-Komplexe synthetisiert, die den 2,2’-Bichinchoninsäure-Dipotassiumsalz-Liganden tragen. Diese Komplexe werden mittels Elementaranalyse, NMR- und UV-Vis-Spektroskopie sowie Elektrochemie charakterisiert .

Wirkmechanismus

Target of Action

Potassium [2,2’-biquinoline]-4,4’-dicarboxylate, also known as 2,2’-Bicinchoninic acid dipotassium salt or [2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt, is a complex compound. It’s known that biquinoline compounds can form conjugate systems with various metals, and they are widely used in the detection and determination of trace metals .

Mode of Action

It’s known that 2,2’-biquinoline can interact with copper ions to produce a purple color, making it a highly selective reagent for copper detection .

Biochemical Pathways

Potassium is a critical macronutrient in crops, and deficiency in potassium has substantial effects on crop growth . Potassium is involved in maintaining intracellular fluid volume and transmembrane electrochemical gradients .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug molecule is crucial for understanding its behavior within the body .

Result of Action

Potassium is known to play a vital role in various physiological and biochemical processes in cells and organs like carbohydrate metabolism, photosynthesis, protein synthesis, enzyme activation, and stomatal movements .

Action Environment

It’s known that the environment can significantly impact the action of potassium in plants .

Eigenschaften

CAS-Nummer |

63451-34-3 |

|---|---|

Molekularformel |

C20H12KN2O4 |

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate |

InChI |

InChI=1S/C20H12N2O4.K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;/h1-10H,(H,23,24)(H,25,26); |

InChI-Schlüssel |

BGPXYISLRYJUOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)O)C(=O)O.[K] |

Key on ui other cas no. |

63451-34-3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

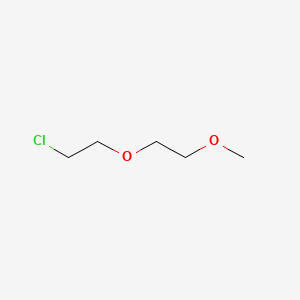

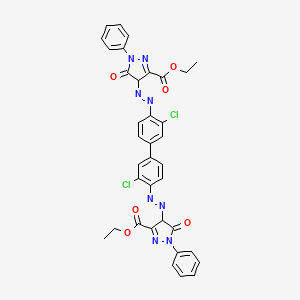

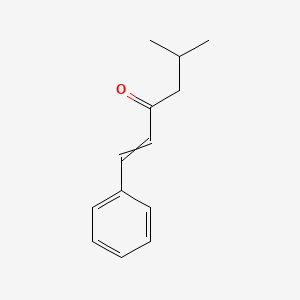

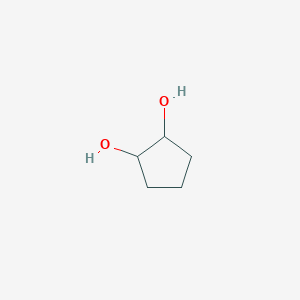

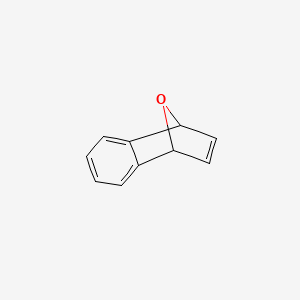

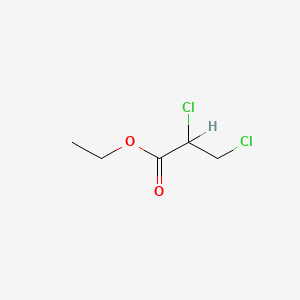

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

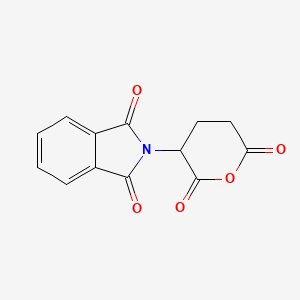

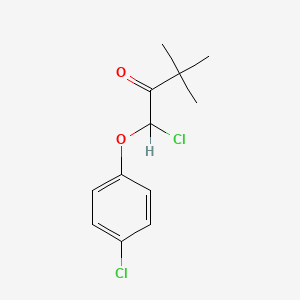

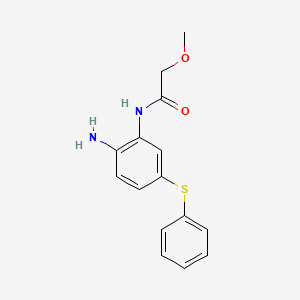

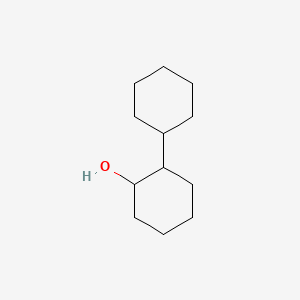

Feasible Synthetic Routes

Q1: How does BQC contribute to catalytic activity in aqueous solutions?

A1: BQC acts as a ligand, forming water-soluble complexes with metal ions like copper [] and iridium []. This solubility is crucial for catalysis in aqueous environments. For instance, BQC enhances the catalytic activity of CuCl2 in the oxidation of alkylarenes with tert-Butyl hydroperoxide []. Similarly, it boosts the efficiency of [Ir(COD)Cl]2 in Oppenauer-type oxidation of secondary alcohols []. The enhanced solubility of the metal complexes in water, facilitated by BQC, plays a crucial role in these reactions.

Q2: Are there specific structural features of BQC that contribute to its effectiveness as a ligand?

A2: Yes, the structure of BQC is key to its function. The two carboxylate groups, present as potassium salts, enhance water solubility. Furthermore, the biquinoline nitrogen atoms act as strong coordinating sites for metal ions [, ]. This coordination forms the basis for the formation of catalytically active metal complexes.

Q3: Beyond oxidation reactions, what other applications of BQC-metal complexes are being explored?

A3: BQC-metal complexes show promise in a variety of applications. For instance, a Cu(i) complex with BQC exhibits red light absorption and a unique color-changing property upon freezing and melting, highlighting its potential in material science []. This diversity in applications stems from BQC's ability to modulate the properties of metal ions in solution.

Q4: Are there any environmental benefits to using BQC in catalytic systems?

A4: Yes, employing BQC can contribute to greener chemical processes. The use of BQC-CuCl2 system allows for the oxidation of benzylic compounds to occur in an organic solvent-free environment []. This reduces waste and minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry.

Q5: What future research directions are anticipated for BQC and its derivatives?

A5: Further research could explore the use of BQC with a wider range of metal ions to discover novel catalytic activities. Modifying the BQC structure itself might further enhance its solubility, stability, and fine-tune its interaction with specific metals, paving the way for tailored catalytic systems. Additionally, exploring the photophysical properties of BQC-metal complexes, especially in the context of deep-red emitting iridium complexes [], could open doors for new applications in areas like photodynamic therapy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.